Payload Potency: Duocarmycin (DNA Binder) vs. Dolastatin 10 (Tubulin Binder) in Neuroblastoma
In a panel of 11 neuroblastoma cell lines, the median IC50 of duocarmycin SA (the active moiety of this drug-linker construct) was 8.0 pM (range: 3.2–43.7 pM). This is significantly more potent than the most active tubulin-binding payload tested, dolastatin 10, which exhibited a median IC50 of 119 pM (range: 43.8–435 pM). The class of DNA-binding payloads (n=4) demonstrated a mean IC50 of 25.6 pM, compared to 943 pM for tubulin binders (n=5) [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Duocarmycin SA: median IC50 = 8.0 pM (range 3.2–43.7 pM) across 11 neuroblastoma cell lines |
| Comparator Or Baseline | Dolastatin 10 (tubulin binder): median IC50 = 119 pM (range 43.8–435 pM); DNA-binding payload class (n=4): mean IC50 = 25.6 pM; Tubulin-binding payload class (n=5): mean IC50 = 943 pM |
| Quantified Difference | Duocarmycin SA is approximately 15-fold more potent than dolastatin 10 by median IC50; the DNA-binding payload class is approximately 37-fold more potent than the tubulin-binding class by mean IC50. |
| Conditions | 11 neuroblastoma cell lines (including MYCN-amplified and non-amplified) treated for 96 hours; viability assessed via CellTiter-Glo |
Why This Matters
This differential potency directly informs payload selection for ADCs targeting tumors where achieving high intracellular drug concentration is challenging, making duocarmycin a preferred choice for hard-to-treat solid tumors.
- [1] Boshuizen, J., et al. Antibody–Drug Conjugate Efficacy in Neuroblastoma: Role of Payload, Resistance Mechanisms, Target Density, and Antibody Internalization. Mol Cancer Ther. 2021; 20(11): 2228-2239. View Source
